[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Broad-spectrum antagonist Neuropeptide receptor SCLC

This undecapeptide is the only substance P analog combining broad-spectrum neuropeptide antagonism (bombesin/GRP, vasopressin, bradykinin, CCK, endothelin, tachykinin) with full ghrelin receptor inverse agonism (EC50=5.2nM). Its unique biased-signaling profile—blocking Gq/Ca2+ flux while activating JNK—enables GPCR pathway dissection impossible with narrower analogs (Antagonist G, Spantide I/II). Validated in SCLC xenografts with 3.75–10-fold selectivity over normal bone marrow and lung tissue accumulation (AUC 507μg/g×min). Supplied with characterized inactive metabolites for matched active/inactive experimental controls.

Molecular Formula C79H109N19O12
Molecular Weight 1516.8 g/mol
Cat. No. B15605938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Molecular FormulaC79H109N19O12
Molecular Weight1516.8 g/mol
Structural Identifiers
InChIInChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
InChIKeyXVOCEQLNJQGCQG-ACRSGXKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P: Broad-Spectrum Neuropeptide Antagonist and Ghrelin Inverse Agonist for Cancer and GPCR Research


[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (also known as Antagonist D, SPD-D, or SpD) is an undecapeptide analog of the endogenous tachykinin substance P, engineered with D-amino acid substitutions at positions Arg1, Phe5, Trp7, and Trp9, and a C-terminal Leu11-amide [1]. Unlike native substance P, which acts as an NK1 receptor agonist, this modified peptide functions as a broad-spectrum neuropeptide antagonist, blocking calcium mobilization and mitogenic signaling induced by bombesin, vasopressin, bradykinin, cholecystokinin, endothelin, and tachykinins in multiple cell systems [2]. It is additionally characterized as a high-potency full inverse agonist at the ghrelin receptor (EC50 = 5.2 nM) and exhibits biased agonism toward neuropeptide and chemokine receptors, activating JNK signaling while simultaneously antagonizing Gq-mediated calcium flux [3][4]. These multi-modal pharmacological properties distinguish it from narrower-spectrum substance P analogs and have driven its investigation as an antiproliferative and pro-apoptotic agent in small cell lung cancer and other neuropeptide-driven malignancies [5].

Why Generic Substitution of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P with Other Substance P Analogs Fails in Scientific Research


Despite sharing the undecapeptide substance P backbone, closely related analogs such as [Arg6,D-Trp7,9,NmePhe8]substance P(6-11) (Antagonist G), [D-Arg1,D-Trp5,7,9,Leu11]substance P (SPA), Spantide I, and Spantide II exhibit profoundly divergent pharmacological profiles that preclude simple interchangeability [1]. Antagonist G, for instance, possesses a demonstrably narrower neuropeptide antagonistic spectrum and lacks ghrelin receptor inverse agonism entirely [2]. SPA, while 6-fold more potent as a bombesin antagonist, has not been reported to exhibit the biased agonism (JNK activation) that is a hallmark of the target compound [3]. Spantide I and II are selective tachykinin/NK1 antagonists and do not antagonize bombesin or CCK receptors, nor do they function as ghrelin inverse agonists [4]. Even minor structural modifications to the target compound itself—such as C-terminal deamidation or deletion of Leu11—result in complete loss of antagonist activity, underscoring the exquisite structure-activity sensitivity of this peptide [5]. Substitution without rigorous side-by-side validation therefore risks introducing confounding variables in experimental outcomes, particularly in studies of neuropeptide-driven proliferation, apoptosis, or GPCR signal transduction.

Quantitative Differentiation Evidence for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P Versus Closest Analogs and Alternatives


Broader Neuropeptide Antagonistic Spectrum Versus Antagonist G

In a direct comparative study, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P (Antagonist D) was reported to possess a broader antagonistic spectrum than [Arg6,D-Trp7,9,NmePhe8]substance P(6-11) (Antagonist G) [1]. While Antagonist G blocks vasopressin, gastrin-releasing peptide (GRP), and bradykinin, Antagonist D additionally antagonizes cholecystokinin (CCK), tachykinin, and endothelin/VIC receptors, and functions as an inverse agonist at the ghrelin receptor—a property entirely absent in Antagonist G [2][3]. The broader spectrum was cited as a rationale that Antagonist D 'may be of greater therapeutic use' in neuropeptide-driven cancers [1].

Broad-spectrum antagonist Neuropeptide receptor SCLC

High-Potency Ghrelin Receptor Full Inverse Agonism (EC50 = 5.2 nM) Absent in Other Substance P Analogs

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P was initially described as a low-potency ghrelin receptor antagonist but was unexpectedly found to function as a high-potency full inverse agonist, decreasing constitutive ghrelin receptor signaling to the level observed in untransfected COS-7 cells with an EC50 of 5.2 nM [1]. This inverse agonism is not reported for any other substance P analog, including Antagonist G, Spantide I, Spantide II, or [D-Arg1,D-Trp5,7,9,Leu11]SP [2]. The ghrelin receptor displays unusually high ligand-independent (constitutive) signaling activity, and inverse agonists that suppress this basal tone represent a distinct pharmacological class with potential relevance for appetite regulation and obesity [1].

Ghrelin receptor Inverse agonist Constitutive activity

Biased Agonism: Unique JNK Activation While Simultaneously Blocking Calcium Mobilization

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P exhibits a distinct biased agonism profile not shared by other substance P antagonists [1]. At concentrations that block bombesin-, bradykinin-, and CCK-induced calcium mobilization, this peptide simultaneously activates c-Jun N-terminal kinase (JNK) in Swiss 3T3 fibroblasts and stimulates calcium flux and migration in human neutrophils [1]. JNK activation was shown to be dependent on expression of the gastrin-releasing peptide receptor (GRPR) in rat 1A fibroblasts, confirming a receptor-mediated mechanism [1]. Antagonist G has been reported to activate JNK as well, but through an oxidant-dependent mechanism and without the same breadth of biased signaling at GRPR and V1A receptors [2]. In contrast, [D-Arg1,D-Trp5,7,9,Leu11]SP acts purely as an antagonist of Gq and G12 signaling without exhibiting JNK agonism [3].

Biased agonism Functional selectivity JNK signaling

5-Fold Greater Bombesin Antagonist Potency Than [D-Arg1,D-Pro2,D-Trp7,9,Leu11]Substance P

In the seminal characterization study, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P was directly compared with the earlier antagonist [D-Arg1,D-Pro2,D-Trp7,9,Leu11]substance P in murine Swiss 3T3 fibroblasts [1]. The target compound proved to be 5-fold more potent as a bombesin antagonist, assessed by inhibition of DNA synthesis, blockade of 125I-labeled GRP binding, reduction in receptor cross-linking, and inhibition of bombesin-induced calcium mobilization and EGF receptor transmodulation [1]. This 5-fold potency advantage was attributed to the specific D-Phe5 substitution, which was later found to be critical for the biased agonism properties as well [2]. Notably, the subsequently developed analog [D-Arg1,D-Trp5,7,9,Leu11]SP is 6-fold more potent still, but sacrifices the biased agonism and ghrelin inverse agonism that characterize the target compound [3].

Bombesin antagonist GRP receptor Swiss 3T3

In Vivo Plasma Half-Life of 45.9 Minutes with Preferential Lung Tissue Accumulation in Xenograft Models

Following intraperitoneal administration at 12 μg/g to nu/nu mice bearing H69 small-cell lung cancer xenografts, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P exhibited a plasma half-life of 45.9 minutes [1]. Tissue distribution analysis revealed the highest accumulation in the liver (AUC 1102 μg/g × min), followed by the lungs (AUC 507 μg/g × min), with considerably lower accumulation in the tumor xenograft (AUC 189 μg/g × min) and the brain (AUC 5 μg/g × min) [1]. The lung AUC was approximately 2.7-fold higher than the tumor AUC, indicating that therapeutic concentrations may be more readily achieved in primary lung tumors than in distal metastases [1]. Metabolism was confined to the C-terminus, producing [deamidated]-Antagonist D and [des-Leu11]-Antagonist D, both of which are biologically inactive [2]. In contrast, Antagonist G was reported to be resistant to degradation by peptidases, which may confer different metabolic stability characteristics and potentially longer half-life in some contexts [3].

Pharmacokinetics Tissue distribution Xenograft

Preferential Antiproliferative Activity Against Tumor Cells Versus Normal Bone Marrow (3.75- to 10-Fold Selectivity)

In a panel of 10 human tumor cell lines, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P inhibited DNA synthesis with IC50 values of 20-50 μM [1]. More strikingly, in colony-forming efficiency (CFE) assays, the compound inhibited HC12 small cell lung cancer cells with an IC50 of approximately 8 μM in 20% fetal calf serum, while normal human bone marrow cells exhibited IC50 values of 30-80 μM under identical conditions [1]. This corresponds to a 3.75- to 10-fold selectivity window favoring tumor cell inhibition. Additional colony formation assays across HC12, ICR-SC112, HX149, and NCI-H226 cancer cell lines yielded IC50 values of 0.5-6.5 μM in 5% serum [2]. In contrast, Antagonist G has been reported to induce apoptosis in SCLC cells via an oxidant-dependent mechanism, but direct normal-versus-tumor selectivity comparisons are not as extensively quantified for Antagonist G in the peer-reviewed literature [3].

Tumor selectivity Colony formation Bone marrow toxicity

Optimal Research and Procurement Application Scenarios for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P Based on Quantitative Differentiation Evidence


Small Cell Lung Cancer (SCLC) Research: Comprehensive Neuropeptide Pathway Blockade

For SCLC research programs requiring simultaneous blockade of multiple autocrine/paracrine growth factor pathways, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P offers a uniquely broad antagonistic profile encompassing bombesin/GRP, vasopressin, bradykinin, CCK, endothelin, and tachykinin receptors—a breadth that exceeds Antagonist G by at least 3 additional receptor systems [1]. Its demonstrated IC50 of 0.5-6.5 μM for colony formation inhibition across multiple SCLC lines, coupled with a 3.75- to 10-fold selectivity window over normal bone marrow, provides a quantifiable benchmark for therapeutic index assessment [2]. The compound's lung tissue accumulation (AUC 507 μg/g × min, 2.7-fold higher than tumor AUC) further supports its selection for in vivo SCLC xenograft studies targeting primary lung tumors [3].

Ghrelin Receptor Constitutive Activity and Inverse Agonism Studies

As the only well-characterized peptide full inverse agonist of the ghrelin receptor (EC50 = 5.2 nM) among substance P analogs, this compound is an essential tool for investigating the physiological significance of ghrelin receptor constitutive signaling [1]. It decreases basal ghrelin receptor activity in COS-7 cells to levels indistinguishable from untransfected controls, providing a clean experimental baseline for studies of appetite regulation, growth hormone secretion, and obesity pharmacology [1]. No other substance P analog—including Antagonist G, Spantide I, Spantide II, or [D-Arg1,D-Trp5,7,9,Leu11]SP—has been documented to possess this functional property [2][3].

Biased Agonism and Functional Selectivity Research at GPCRs

For research groups investigating functional selectivity (biased signaling) at G protein-coupled receptors, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P serves as a distinctive pharmacological probe [1]. It simultaneously blocks Gq-mediated calcium mobilization by multiple neuropeptides while activating JNK signaling—a biased agonism profile not shared by the more potent pure antagonist [D-Arg1,D-Trp5,7,9,Leu11]SP [2]. This dual antagonist/agonist activity enables dissection of Gq-dependent versus JNK-dependent downstream signaling pathways at GRPR and V1A receptors, with JNK activation shown to be receptor-mediated and dependent on GRPR expression in rat 1A fibroblasts [1][3].

Structure-Activity Relationship (SAR) Studies of C-Terminal Metabolism and Antagonist Inactivation

The well-characterized C-terminal metabolism of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P—producing [deamidated]-Antagonist D and [des-Leu11]-Antagonist D, both biologically inactive—provides a defined SAR framework for studying the structural determinants of broad-spectrum neuropeptide antagonism [1]. This metabolic inactivation is not observed with Antagonist G, which exhibits peptidase resistance [2]. The availability of fully characterized, inactive metabolite controls (loss of antagonist activity upon deamidation or Leu11 deletion) makes this compound uniquely suited for experiments requiring matched active/inactive peptide pairs to validate receptor-mediated effects versus non-specific artifacts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.